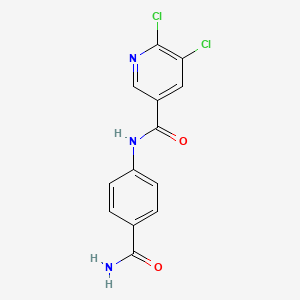

![molecular formula C17H20N6O2 B2593674 8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1326857-30-0](/img/structure/B2593674.png)

8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Activity

The triazolopyrazine derivatives have been studied for their potential anticancer properties. The core structure allows for interactions with various biological targets, which can be exploited in the design of new anticancer drugs. The ability to form hydrogen bonds and other non-covalent interactions with enzymes or receptors involved in cancer cell proliferation makes these compounds promising candidates for further research and drug development .

Antimicrobial Activity

Research has indicated that triazolopyrazine derivatives exhibit significant antibacterial activities. These compounds have been tested against both Gram-positive and Gram-negative bacteria, with some showing moderate to good efficacy. This suggests their potential use as novel antibacterial agents, especially in the face of rising antibiotic resistance .

Analgesic and Anti-inflammatory Applications

The structural features of triazolopyrazine derivatives contribute to their analgesic and anti-inflammatory activities. By modulating the inflammatory pathways and interacting with pain receptors, these compounds could serve as the basis for developing new pain management therapies .

Antioxidant Properties

The antioxidant capacity of triazolopyrazine derivatives stems from their chemical structure, which can neutralize free radicals and reduce oxidative stress. This property is beneficial in preventing oxidative damage to cells and tissues, which is a contributing factor in various chronic diseases .

Antiviral Applications

Triazolopyrazine derivatives have shown promise in antiviral research. Their ability to inhibit viral replication by targeting specific viral enzymes or proteins makes them potential candidates for the development of new antiviral drugs .

Enzyme Inhibition

These compounds have been identified as inhibitors of various enzymes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. This enzyme inhibitory activity is crucial for the treatment of conditions like glaucoma, Alzheimer’s disease, and certain types of cancer .

Aromatase Inhibition

Aromatase inhibitors are essential in the treatment of estrogen-dependent cancers. Triazolopyrazine derivatives have been explored for their aromatase inhibitory activity, which could lead to the development of new therapies for breast cancer .

Antitubercular Agents

Given the global health challenge posed by tuberculosis, there is a continuous search for new antitubercular agents. The triazolopyrazine derivatives’ potential to act against Mycobacterium tuberculosis makes them interesting subjects for further research in this area .

Each of these applications demonstrates the versatility and potential of “8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” and its derivatives in scientific research and drug development. The compound’s diverse pharmacological activities make it a valuable scaffold for designing multifunctional drugs to address various health conditions. Further studies, including in silico pharmacokinetic and molecular modeling, are necessary to optimize these compounds for clinical use .

Mechanism of Action

Indole derivatives

are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Triazole compounds

, on the other hand, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

properties

IUPAC Name |

8-[3-[(4-hydroxyphenyl)methylamino]piperidin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c24-14-5-3-12(4-6-14)10-19-13-2-1-8-22(11-13)15-16-20-21-17(25)23(16)9-7-18-15/h3-7,9,13,19,24H,1-2,8,10-11H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTYUXMSDBDBDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CN3C2=NNC3=O)NCC4=CC=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one](/img/structure/B2593593.png)

![N-[Cyano(cyclohexyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B2593594.png)

![(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate](/img/structure/B2593595.png)

![3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid](/img/structure/B2593596.png)

![1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2593598.png)

![Methyl[1-(4-phenylphenyl)ethyl]amine](/img/structure/B2593599.png)

![N-allyl-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2593606.png)

![1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2593610.png)

![1-((3-chlorobenzyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2593611.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593614.png)